5-Fluoroquinoline-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPDKYTLTYPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185768-17-5 | |
| Record name | 5-fluoroquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Chemistry of 5 Fluoroquinoline 6 Carbaldehyde
Reactions at the Carbaldehyde Functional Group
The aldehyde group at the C-6 position is a versatile functional handle, susceptible to oxidation, condensation, and reduction reactions.
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of 5-Fluoroquinoline-6-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-fluoroquinoline-6-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from strong, metal-based reagents to milder, more selective systems. libretexts.orgorganic-chemistry.org The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups.
Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium dichromate(VI) in acidic solution or reagents like pyridinium (B92312) chlorochromate (PCC) and Oxone. libretexts.orgorganic-chemistry.org For substrates sensitive to harsh conditions, milder organocatalytic methods employing agents like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant are also effective. organic-chemistry.org
Table 1: Selected Reagents for the Oxidation of this compound
| Oxidizing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, heat (reflux) | 5-Fluoroquinoline-6-carboxylic acid | Strong oxidant, ensures complete conversion from the corresponding primary alcohol or aldehyde. libretexts.org |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 5-Fluoroquinoline-6-carboxylic acid | A common and powerful oxidizing agent for primary alcohols and aldehydes. organic-chemistry.org |
| Sodium Hypochlorite (NaClO) | Basic media, microwave irradiation | 5-Fluoroquinoline-6-carboxylic acid | A cost-effective and environmentally benign method. researchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous solvent (e.g., DMF) | 5-Fluoroquinoline-6-carboxylic acid | A mild and efficient protocol that serves as an alternative to metal-mediated oxidations. organic-chemistry.org |
Condensation Reactions with Amines and Other Nucleophiles (e.g., Imine Formation)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. redalyc.orglibretexts.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. redalyc.org This reversible reaction can often be driven to completion by removing the water that is formed. nih.gov
The reaction is general and can be performed with a wide variety of primary amines, including aromatic and aliphatic amines, to generate a diverse library of imine derivatives.
Table 2: Imine Formation from this compound
| Amine Reactant (R-NH₂) | Product Name |
|---|---|
| Aniline (B41778) | N-(5-fluoroquinolin-6-ylmethylene)aniline |
| Benzylamine | 1-Phenyl-N-(5-fluoroquinolin-6-ylmethylene)methanamine |
| Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazine (B178648) (NH₂NH₂) | This compound hydrazone |
Reduction Reactions of the Aldehyde Moiety
The aldehyde group can be easily reduced to a primary alcohol, (5-fluoroquinolin-6-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity, ease of handling, and mild reaction conditions. masterorganicchemistry.commasterorganicchemistry.com It efficiently reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups like esters and amides. masterorganicchemistry.comyoutube.com
A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used and will reduce aldehydes as well as other carbonyl compounds like esters and carboxylic acids. libretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. libretexts.orgyoutube.com
Table 3: Common Reagents for the Reduction of this compound
| Reducing Agent | Typical Solvent | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | (5-Fluoroquinolin-6-yl)methanol | Mild and selective for aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | (5-Fluoroquinolin-6-yl)methanol | A very powerful, non-selective reducing agent; requires anhydrous conditions. libretexts.org |
Reactivity of the Fluoroquinoline Core
The fluoroquinoline ring system possesses its own distinct reactivity, primarily centered on substitution reactions on the aromatic core.
Nucleophilic Aromatic Substitution on the Fluorine Atom
Nucleophilic aromatic substitution (SₙAr) is a key reaction for fluoroquinolines. libretexts.org The fluorine atom at the C-5 position of this compound is susceptible to displacement by nucleophiles. This reactivity is enhanced because the aromatic ring is electron-deficient, a characteristic of quinoline (B57606) and other nitrogen-containing heterocycles. Furthermore, the presence of the strongly electron-withdrawing carbaldehyde group at the C-6 position (ortho to the fluorine) activates the ring for nucleophilic attack. libretexts.org
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the fluoride (B91410) ion is eliminated as the leaving group, restoring the aromaticity of the ring. In SₙAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom highly electrophilic. youtube.com This reaction is fundamental in the synthesis of many fluoroquinolone antibiotics, where a fluorine atom (often at C-7) is displaced by a cyclic amine. nih.gov
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product |
|---|---|
| Sodium Methoxide (NaOCH₃) | 5-Methoxyquinoline-6-carbaldehyde |
| Ammonia (NH₃) | 5-Aminoquinoline-6-carbaldehyde |
| Piperidine | 5-(Piperidin-1-yl)quinoline-6-carbaldehyde |
| Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)quinoline-6-carbaldehyde |
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) reactions are characteristic of many aromatic compounds but are generally difficult to perform on quinoline. wikipedia.org The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, deactivating the entire ring system towards attack by electrophiles, particularly the heterocyclic (pyridine) ring. The carbocyclic (benzene) ring is less deactivated and is where substitution typically occurs.
In this compound, the situation is further complicated by the existing substituents. Both the fluorine atom and the carbaldehyde group are deactivating groups, making the ring even less reactive towards electrophiles. wikipedia.orgyoutube.com These substituents also direct where any potential substitution might occur:
The -CHO group at C-6 is a strong deactivating group and a meta-director, directing incoming electrophiles to the C-8 position.
The -F atom at C-5 is a deactivating group but an ortho, para-director. It directs incoming electrophiles to the C-6 (blocked) and C-8 positions.
Both substituents deactivate the ring but synergistically direct any potential electrophilic attack to the C-8 position. Therefore, if an electrophilic aromatic substitution reaction could be forced to proceed under harsh conditions (e.g., high temperatures, strong acid catalysts), substitution would be expected to occur regioselectively at the C-8 position. wikipedia.org
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Predicted Major Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-8-nitroquinoline-6-carbaldehyde | Reaction is expected to be slow and require forcing conditions. youtube.com |
| Halogenation | Br₂, FeBr₃ | 8-Bromo-5-fluoroquinoline-6-carbaldehyde | Requires a Lewis acid catalyst and likely harsh conditions. wikipedia.org |
| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-6-formylquinoline-8-sulfonic acid | Reaction is often reversible and requires high temperatures. wikipedia.org |
Derivatization of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound is a key site for chemical modification, influencing the electronic properties and biological activity of the resulting molecules. A primary method for its derivatization is N-oxidation.
N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide is a common and effective strategy. This transformation enhances the reactivity of the quinoline ring, particularly at the C2 and C8 positions, making it a powerful intermediate for further functionalization. researchgate.net The N-oxide group acts as a directing group, facilitating regioselective C-H activation. researchgate.net
Common oxidizing agents used for the N-oxidation of nitrogen-containing heterocycles like quinoline include:
Hydrogen peroxide (H₂O₂)
Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA)
While direct N-oxidation of this compound is not extensively detailed in the reviewed literature, the N-oxidation of substituted quinolines and related heterocycles is a well-established process. nih.gov For instance, quinine (B1679958) has been selectively N-oxidized at the quinoline nitrogen in the presence of other oxidizable groups, demonstrating the feasibility of this transformation on complex molecules. nih.gov The resulting N-oxide can then undergo subsequent reactions, such as deoxygenative heteroarylation, to introduce new substituents at the C2 position. beilstein-journals.org
| Reaction Type | Typical Reagents | Product | Significance |
|---|---|---|---|
| N-Oxidation | mCPBA, H₂O₂ | This compound N-oxide | Activates the quinoline ring for further functionalization, particularly at the C2 position. researchgate.netnih.gov |
| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles (following N-oxidation) | 2-(Triazolyl)-5-fluoroquinoline-6-carbaldehyde | Provides a metal-free method to form C-N bonds at the C2 position. beilstein-journals.org |
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy in constructing complex molecules. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for various MCRs. Aromatic aldehydes are common components in well-known MCRs such as the Pfitzinger, Doebner-von Miller, and Ugi reactions. nih.govwikipedia.orgrsc.org
Pfitzinger and Doebner Reactions: These reactions are classical methods for synthesizing quinoline-4-carboxylic acids (cinchoninic acids). wikipedia.orgresearchgate.netyoutube.comnih.gov
The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.netijsr.net
The Doebner reaction is a three-component synthesis using an aniline, an aldehyde, and pyruvic acid. nih.gov
While these reactions typically build the quinoline ring itself, the aldehyde group of this compound can participate in analogous multi-component syntheses to build other heterocyclic systems onto the quinoline scaffold. For example, aromatic aldehydes react with anilines and β-ketoesters in the presence of a chiral phosphoric acid catalyst to afford highly functionalized and enantioenriched tetrahydropyridines. rsc.org Similarly, a three-component reaction of aromatic aldehydes, malononitrile, and various enolizable C-H acids can yield complex pyran-annulated heterocyclic compounds. researchgate.net
| Named Reaction/Type | Reactants | Typical Product Scaffold |
|---|---|---|
| Pseudo Five-Component Reaction | Aromatic Aldehyde, Aniline, β-Ketoester | Tetrahydropyridine |
| Pyran Annulation | Aromatic Aldehyde, Malononitrile, Resorcinol/Naphthol | 2-Amino-3-cyano-4H-pyran |
| Piperidine Synthesis | Aromatic Aldehyde, Meldrum's Acid, β-Nitrostyrene, Ammonium Acetate (B1210297) | Highly Functionalized Piperidine nih.gov |
Formation of Hybrid Chemical Structures via Intermolecular and Intramolecular Processes
The dual functionality of the electrophilic aldehyde group and the nucleophilic quinoline ring system allows this compound to be a versatile building block for creating novel hybrid molecules through both intermolecular and intramolecular reactions. nih.govnih.gov The design of such hybrids is a prominent strategy in medicinal chemistry to combine different pharmacophores, potentially leading to enhanced activity or novel mechanisms of action. nih.govnih.gov
Intermolecular Processes: The aldehyde group can readily undergo condensation reactions with various nucleophiles to form larger, hybrid structures. For instance, an efficient method for synthesizing substituted quinolines involves the copper-catalyzed reaction of anilines and aldehydes, proceeding through intermolecular C-H activation and C-C/C-N bond formation. nih.gov This demonstrates the ability of the aldehyde to act as a key component in building new ring systems attached to the parent quinoline. The fluoroquinolone scaffold is frequently used to create hybrids with other classes of antibiotics or active compounds, linked either by cleavable or non-cleavable linkers. nih.gov
Intramolecular Processes: In appropriately substituted derivatives of this compound, the aldehyde can react with a nearby functional group within the same molecule to form a new ring. These intramolecular cyclization reactions are powerful methods for creating rigid, polycyclic structures. For example, Schiff's bases formed from the reaction of anilines with α,β-unsaturated carbonyl compounds can undergo intramolecular cyclization to generate quinoline derivatives. acs.org While this example builds the quinoline ring itself, the principle can be applied to derivatives of this compound where a nucleophilic side chain is positioned to react with the C6-aldehyde group, leading to fused or spirocyclic hybrid systems. Radical-promoted cyclization of aryl precursors is another advanced strategy for quinoline synthesis that highlights the potential for intramolecular C-C bond formation. mdpi.com
Spectroscopic and Structural Characterization Methodologies for 5 Fluoroquinoline 6 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Fluoroquinoline-6-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete structural assignment.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and spin-spin coupling (multiplicity).
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the five aromatic protons on the quinoline (B57606) core. The aldehyde proton is anticipated to appear as a singlet in the downfield region (δ 9.5–10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate between δ 7.0 and 9.0 ppm. The fluorine atom at C-5 introduces additional complexity through hydrogen-fluorine (H-F) coupling, affecting the signals of adjacent protons, particularly H-4 and H-7.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predictive and based on typical values for similar structures.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9 (-CHO) | 10.3 | s (singlet) | - |
| H-2 | 8.9 | dd (doublet of doublets) | J_H2-H3 ≈ 4.5, J_H2-H4 ≈ 1.7 |
| H-4 | 8.6 | dd (doublet of doublets) | J_H4-H3 ≈ 8.5, J_H4-F5 ≈ 6.0 |
| H-7 | 8.2 | d (doublet) | J_H7-H8 ≈ 9.0 |
| H-8 | 7.8 | d (doublet) | J_H7-H8 ≈ 9.0 |
| H-3 | 7.6 | dd (doublet of doublets) | J_H3-H4 ≈ 8.5, J_H3-H2 ≈ 4.5 |
Carbon-13 (¹³C) NMR for Carbon Framework Assignment
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. oregonstate.edu The spectrum displays a signal for each unique carbon atom, with its chemical shift indicating its electronic environment. For this compound, ten distinct signals are expected. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 185 ppm). nih.gov The nine aromatic carbons, four of which are quaternary, resonate in the δ 110–160 ppm range. A key feature is the carbon-fluorine (C-F) coupling; the carbon directly bonded to fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will show smaller 2- and 3-bond couplings. mdpi.comtandfonline.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predictive and based on typical values for similar structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C-9 (C=O) | 190 | Present (²JCF) |
| C-5 | 160 | Present (¹JCF) |
| C-8a | 152 | Present |
| C-2 | 151 | - |
| C-4 | 148 | Present (²JCF) |
| C-6 | 135 | Present (²JCF) |
| C-7 | 130 | - |
| C-4a | 128 | Present (³JCF) |
| C-3 | 123 | - |
| C-8 | 120 | - |
Fluorine-19 (¹⁹F) NMR for Fluoro-Substituent Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. icpms.cz It provides information on the number and electronic environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position. The chemical shift for this aryl fluoride (B91410) is predicted to be in the range of -100 to -140 ppm (relative to CFCl₃). ucsb.educolorado.edu This signal would likely appear as a multiplet due to couplings to the nearby ortho protons, H-4 and potentially the aldehyde proton (H-9) through space.
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, and H-7/H-8, confirming the connectivity within the separate ring systems.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu It is the most reliable way to assign the signals for all protonated carbons (C-2, C-3, C-4, C-7, C-8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). columbia.edu This is critical for assigning quaternary (non-protonated) carbons and linking different parts of the molecule. Key expected correlations include the aldehyde proton (H-9) to the aldehyde carbon (C-9) and the ring carbons C-5 and C-6, which would firmly place the aldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could confirm the spatial proximity of the aldehyde proton (H-9) to the proton at C-7, helping to establish the conformation of the aldehyde group relative to the quinoline ring. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that may have the same nominal mass. For this compound (C₁₀H₆FNO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₆FNO |
| Calculated Monoisotopic Mass | 175.04334 u |
| Expected Found Mass (m/z) [M+H]⁺ | 176.05117 u |
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for related fluoroquinolones often involve the initial loss of small, stable molecules. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of a carbon monoxide (CO) radical from the aldehyde group, followed by further cleavage of the quinoline ring system.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In this method, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting mass spectrum provides a fingerprint that is characteristic of the compound's structure.
For this compound (C₁₀H₆FNO, Molecular Weight: 175.16), the initial electrospray ionization (ESI) in positive mode would produce a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 176. Subsequent MS/MS analysis of this ion would likely reveal fragmentation pathways common to fluoroquinolone structures. researchgate.net Key fragmentation events involve the loss of small neutral molecules from the aldehyde and quinoline core. researchgate.netlibretexts.org
The fragmentation of the quinoline ring itself is a complex process that can involve the loss of entities such as HCN. The specific fragmentation pattern, including the relative abundances of these ions, provides crucial information for confirming the identity and isomeric purity of the compound. researchgate.netwaters.com
Table 1: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 176 | 148 | CO (28 Da) | Loss of the carbonyl group from the aldehyde |
| 176 | 158 | H₂O (18 Da) | Rearrangement and loss of water |
| 176 | 149 | HCN (27 Da) | Cleavage of the pyridine (B92270) ring |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups. For this compound, the IR spectrum is dominated by absorptions from the aldehyde, the aromatic quinoline system, and the carbon-fluorine bond.
The most diagnostic peak for the aldehyde functionality is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1685-1710 cm⁻¹ due to conjugation with the aromatic quinoline ring. vscht.cz Another key feature for an aldehyde is the C-H stretching vibration of the aldehyde proton, which typically gives rise to one or two moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czlibretexts.org
The quinoline moiety exhibits characteristic C=C and C=N aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ range. mdpi.com The C-F stretching vibration gives a strong absorption band typically found in the 1000-1300 cm⁻¹ region. mdpi.comarabjchem.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Moderate |
| Aromatic C-H | Stretch | 3000-3100 | Moderate to Weak |
| Aldehyde C=O | Stretch | 1685-1710 | Strong |
| Aromatic C=C/C=N | Stretch | 1450-1650 | Moderate to Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. edinst.com It is particularly sensitive to the vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy provides valuable information about the quinoline backbone and the C-F bond. researchgate.net
The quinoline ring system produces intense Raman signals due to its aromatic and symmetric nature. dergipark.org.tr Characteristic ring stretching and deformation modes appear throughout the fingerprint region of the spectrum (below 1600 cm⁻¹). researchgate.netpsu.edu The C-F bond also has a characteristic Raman signal, with a fully symmetric vibrational mode expected in the 750-900 cm⁻¹ range for fluoroquinolones. researchgate.net Raman spectroscopy is a non-destructive method that requires minimal sample preparation and is not susceptible to interference from water, making it a useful analytical tool for characterizing such compounds. researchgate.netbiorxiv.org
Table 3: Characteristic Raman Shifts for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000-3100 |
| Aldehyde C=O | Stretch | 1680-1705 |
| Quinoline Ring | Ring Stretching | 1500-1650 |
| Quinoline Ring | Ring Breathing/Deformation | 1000-1400 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Analysis
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic structure of conjugated systems. The quinoline moiety in this compound is a chromophore that absorbs UV radiation, leading to electronic transitions, primarily π→π* transitions. researchgate.net
The UV-Vis absorption spectrum of fluoroquinolone derivatives typically shows multiple bands. For this compound, strong absorption bands are expected in the UV region, with maxima influenced by the substitution pattern on the quinoline ring. researchgate.netmdpi.com
Many quinoline derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment, such as solvent polarity and pH. nih.gov The fluorescence emission maximum for related fluoroquinolones often occurs at longer wavelengths than the absorption maximum (a phenomenon known as the Stokes shift). researchgate.net
Table 4: Typical Electronic Spectroscopy Data for Fluoroquinolone Analogs
| Method | Parameter | Typical Range | Reference Compound |
|---|---|---|---|
| UV-Vis Absorption | λmax (nm) | 270-290 and 320-350 | Fluoroquinolone-methoxyamines |
| Fluorescence Emission | λem (nm) | 390-450 | Fluoroquinolone-methoxyamines |
X-ray Crystallography for Absolute and Relative Stereochemistry in Solid State
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
While a specific crystal structure for this compound has not been published, analysis of related quinoline derivatives reveals common structural features. chemmethod.comnih.goviucr.org A crystal structure would confirm the planarity of the fused quinoline ring system. iucr.org It would also provide precise measurements of the C-F, C=O, and various C-C and C-N bond lengths.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., C-H···O interactions involving the aldehyde) and π–π stacking between the aromatic quinoline rings, which stabilize the crystal structure. iucr.orgnih.gov
Table 5: Representative Crystallographic Data from a Related Quinoline Derivative (Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate)
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The geometric system of the crystal lattice | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| Intermolecular Interactions | Forces holding molecules together in the crystal | C-H···O hydrogen bonds, π–π stacking |
Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography. iucr.org
Elemental Microanalysis for Empirical Formula Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. researchgate.netorientjchem.org
For this compound, the empirical formula is C₁₀H₆FNO. bldpharm.comsigmaaldrich.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a pure sample should yield percentage values that are in close agreement (typically within ±0.4%) with the calculated theoretical values. nih.gov
Table 6: Theoretical Elemental Composition of this compound (C₁₀H₆FNO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 68.57% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.45% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.85% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.13% |
| Total | | | | 175.162 | 100.00% |
Computational Chemistry and Theoretical Investigations of 5 Fluoroquinoline 6 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the geometric and electronic characteristics of 5-Fluoroquinoline-6-carbaldehyde, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). dergipark.org.tr These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on related molecules like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have shown that the orientation of the carbaldehyde group (trans or cis) relative to the quinoline (B57606) ring system can lead to different stable conformers with distinct energy levels. dergipark.org.tr
Furthermore, DFT is used to compute key electronic properties that govern the molecule's stability and reactivity. These properties include total energy, dipole moment, and the distribution of atomic charges. Such calculations on fluoroquinolone derivatives have been instrumental in understanding their structure-activity relationships. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. In a hypothetical MEP map of this compound, areas of negative potential (typically colored red or yellow) would indicate regions rich in electrons and susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group. Conversely, regions of positive potential (colored blue) highlight electron-deficient areas, indicating sites for nucleophilic attack. This information is critical for understanding how the molecule might interact with biological receptors.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carbaldehyde group. dergipark.org.tr TD-DFT (Time-Dependent DFT) calculations can further predict the electronic absorption spectra (UV-Vis spectra) based on transitions between these orbitals. dergipark.org.tr In a study on 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be around 3.75 eV for the trans conformer. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing how the molecule flexes and moves in different environments, such as in a solvent or when interacting with a biological target. These simulations can provide information on the stability of different conformers and the energy barriers between them. For example, MD simulations have been used to study the stability of quinoline derivatives when bound to protease enzymes, providing insights into the dynamic nature of the protein-ligand interactions. mdpi.com
Molecular Docking and Binding Affinity Predictions for Analogous Scaffolds
Fluoroquinolones are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Docking studies of novel fluoroquinolone derivatives into the active sites of these enzymes have been instrumental in understanding their mechanism of action and in designing more potent inhibitors. researchgate.netnih.gov These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies of pefloxacin (B1679150) derivatives with Staphylococcus aureus DNA gyrase have shown that specific substitutions on the fluoroquinolone core can enhance binding affinity. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Pefloxacin Derivative 5g | S. aureus DNA gyrase | -7.73 | Not Specified |
| Ciprofloxacin | E. coli DNA gyrase | -8.5 | SER-79, ASP-73 |
| Norfloxacin Derivative | E. coli Topoisomerase IV | -9.2 | SER-84, GLU-88 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolone derivatives, QSAR models have been developed to predict their antibacterial activity. chem-soc.sinih.gov
These models are built using a training set of molecules with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, and electrostatic descriptors. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound, thereby guiding the synthesis of more potent analogs. For instance, a QSAR study on 6-fluoroquinolone analogs identified key molecular properties that influence their antitubercular activity. chem-soc.si
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Antibacterial Activity (pMIC) |
| Topological | Wiener Index, Balaban Index | Antibacterial Activity (pMIC) |
| Electrostatic | Partial Charges on Atoms, Dipole Moment | Antibacterial Activity (pMIC) |
Analytical Method Development and Validation for Quinoline Carbaldehydes
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of quinoline (B57606) carbaldehydes from complex matrices. The choice of method depends on the analyte's volatility, polarity, and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 5-Fluoroquinoline-6-carbaldehyde. Method optimization is crucial to achieve adequate separation from impurities and potential degradation products.
For fluoroquinolone compounds, which share the core quinoline structure, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govmoca.net.uanih.gov A typical HPLC system would consist of a C18 column, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, and UV detection. moca.net.ua
Key Optimization Parameters:
Stationary Phase: C18 columns are a good starting point due to their versatility in separating moderately polar compounds. moca.net.uaresearchgate.net Other options include C8 or phenyl-hexyl columns, which may offer different selectivity.
Mobile Phase: A gradient elution of acetonitrile or methanol (B129727) with an aqueous buffer (e.g., phosphate, acetate (B1210297), or formate (B1220265) buffer) is typically employed. The pH of the buffer can significantly influence the retention time and peak shape of ionizable compounds like quinolines. moca.net.ua
Flow Rate: A flow rate of 1.0 mL/min is common, but can be adjusted to optimize separation and analysis time. vjst.vn
Detection: UV detection is suitable for quinoline derivatives due to their inherent chromophores. The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure maximum sensitivity. For many fluoroquinolones, this is in the range of 280-330 nm. moca.net.uanih.gov A photodiode array (PDA) detector can be beneficial for method development, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. nih.gov
Example HPLC Method Parameters for Fluoroquinolone Analysis:
| Parameter | Condition |
| Column | Chromolith® RP-18 endcapped (150 × 4.6 mm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.5; 15 mM) (13:87, v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
This table presents a typical starting point for method development for this compound, based on established methods for other fluoroquinolones. moca.net.ua Specific parameters would require optimization and validation.
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. These advantages make UHPLC an attractive option for high-throughput analysis of this compound.
UHPLC methods for related compounds often employ similar stationary and mobile phases as HPLC but at higher pressures and flow rates. The shorter analysis times can be particularly beneficial for in-process control during synthesis. A study on the photorearrangement of quinoline-protected dialkylanilines utilized uHPLC for rapid yield quantification. acs.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be employed for more volatile precursors or derivatives. For instance, a rapid GC method has been developed for the separation and quantitative analysis of various chlorinated quinolines. oup.com
For direct analysis of less volatile quinolines, techniques like automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) have been developed, offering a solvent-free screening method. nih.govdiva-portal.org This approach has been successfully applied to detect quinolines in consumer textiles with quantification limits below 5 µg/g. nih.gov
Typical GC Method Parameters for Quinoline Analysis:
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min |
This table provides an example of GC conditions used for the analysis of quinoline, which could be adapted for volatile derivatives of this compound. madison-proceedings.com
Coupled Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Coupling chromatographic separation with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides powerful tools for the unequivocal identification and sensitive quantification of analytes.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique for the analysis of quinoline derivatives in complex matrices. ptfarm.plresearchgate.netacs.org It has been extensively used for the determination of fluoroquinolone residues in environmental and biological samples. nih.goveuropa.eu Electrospray ionization (ESI) is a common ionization technique for these compounds. researchgate.netacs.org The use of multiple reaction monitoring (MRM) enhances specificity and allows for low detection limits. nih.gov
GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the identification of volatile and semi-volatile organic compounds. A method for determining quinoline in textiles by GC-MS has been developed, demonstrating good linearity and low detection limits. madison-proceedings.com For halogenated quinolines, GC-MS provides a rapid and effective means of analysis. oup.com
LC-NMR: While less common for routine analysis due to its lower sensitivity compared to MS, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy can provide invaluable structural information for the unambiguous identification of unknown impurities or degradation products without the need for isolation.
Spectrophotometric Determination Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of quinoline carbaldehydes, particularly in bulk drug substances or simple formulations where interfering substances are minimal.
UV-Visible Spectrophotometry Protocols
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Quinoline derivatives, including this compound, possess a chromophoric quinoline ring system that absorbs in the UV region.
To develop a UV-Vis spectrophotometric method, the first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. For many fluoroquinolones, the λmax falls within the 280-330 nm range. nih.gov For example, a fluoroquinolone known as Q-35 has absorbance peaks at 333 and 286 nm. nih.gov
A study on the interaction of fluoroquinolones with DNA utilized UV-Visible spectroscopy to monitor changes in the absorption spectra. najah.edu The UV absorption spectra of ciprofloxacin, lomefloxacin, and enrofloxacin (B1671348) show significant overlap, with absorption maxima at 280 nm, 288 nm, and 277 nm, respectively. nih.gov This spectral overlap highlights the importance of using appropriate chemometric tools when analyzing mixtures. nih.gov
A general protocol for UV-Visible spectrophotometric analysis would involve:
Solvent Selection: A suitable solvent that dissolves the sample and does not absorb in the analytical wavelength range should be chosen. Methanol or ethanol (B145695) are often good choices. najah.edu
Determination of λmax: A solution of this compound of known concentration is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance.
Calibration Curve: A series of standard solutions of the compound at different known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is then plotted.
Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the λmax, and the concentration is determined from the calibration curve.
It is important to note that this method is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, its applicability should be carefully validated for the specific sample type.
Fluorimetric Analysis
Fluorimetric analysis, or fluorescence spectroscopy, is a highly sensitive analytical technique used for the detection and quantification of fluorescent compounds, known as fluorophores. The principle is based on the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength (excitation wavelength) and, after a brief excited state, emits light at a longer, lower-energy wavelength (emission wavelength). The intensity of the emitted light is typically directly proportional to the concentration of the analyte, making it a powerful tool for quantitative analysis.
Quinoline and its derivatives are well-recognized for their intrinsic fluorescence properties, attributable to the π-conjugated heterocyclic aromatic ring system which acts as a good fluorophore. rsc.org The specific excitation and emission maxima, as well as the fluorescence quantum yield, are highly sensitive to the molecular structure, including the type and position of substituents on the quinoline ring, and the physicochemical properties of the solvent, such as polarity and pH. rsc.orgacs.org For this compound, the presence of the fluorine atom and the carbaldehyde group would be expected to modulate the inherent fluorescence of the quinoline core.
The analytical application of fluorimetry for this compound involves several steps:
Determination of Spectral Characteristics: The first step is to determine the optimal excitation and emission wavelengths for this compound. This is done by scanning the excitation spectrum while monitoring a fixed emission wavelength, and then scanning the emission spectrum while using the optimal excitation wavelength.
Calibration: A calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. The plot of fluorescence intensity versus concentration should be linear over a specific range.
Quantification: The concentration of this compound in an unknown sample is then determined by measuring its fluorescence intensity under the same experimental conditions and interpolating the value from the calibration curve.
The sensitivity of fluorimetric methods can be exceptionally high, often reaching the nanomolar (nM) or even picomolar (pM) range, depending on the compound's quantum yield. srce.hr Factors such as pH, temperature, and the presence of quenching agents must be carefully controlled to ensure accurate and reproducible results. rsc.orgsrce.hr
Table 1: Typical Spectrofluorimetric Parameters for Fluoroquinolone Compounds This table presents illustrative data for related compounds to provide context for the analytical parameters relevant to this compound.
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Medium | Detection Limit |
|---|---|---|---|---|
| Ciprofloxacin | 278 nm | 450 nm | Acidic Medium | 7.0 ng/mL researchgate.net |
| Moxifloxacin | 293 nm | 503 nm | pH 9.0 Buffer | N/A |
| Gemifloxacin Mesylate | 260 nm | 441 nm | Acetonitrile (with TCNQ) | N/A srce.hr |
| Linezolid | 260 nm | 380 nm | Phosphate Buffer (pH 5) | N/A srce.hr |
Chemically Assisted Detection Enhancement: Derivatization Strategies for Trace Analysis
For trace analysis, where the concentration of the analyte is extremely low, direct detection may not be feasible or sufficiently sensitive. In such cases, derivatization strategies are employed to chemically modify the analyte, enhancing its detectability. chromatographyonline.com This approach is particularly valuable in liquid chromatography (LC) and capillary electrophoresis (CE), often coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry (MS). researchgate.netresearchgate.net
The primary goals of derivatization for a compound like this compound are:
Introduction of a Fluorophore: A non-fluorescent or weakly fluorescent analyte can be reacted with a fluorogenic reagent to yield a highly fluorescent product. This significantly lowers the limit of detection when using fluorescence-based detectors. researchgate.net
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, improving its retention, peak shape, and separation from interfering matrix components. chromatographyonline.com
Enhanced Ionization for Mass Spectrometry: Modifying the analyte can introduce a readily ionizable group, improving its signal response in ESI- or APCI-MS. chromatographyonline.com
For quinoline carbaldehydes, derivatization can target either the quinoline nucleus or the carbaldehyde functional group. A common strategy for compounds containing a primary or secondary amine functionality involves labeling with reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) or 3-(2-furoyl)quinoline-2-carboxyaldehyde (FQ), which form intensely fluorescent isoindole derivatives. researchgate.netresearchgate.net While this compound does not have an exocyclic amine group, the carbaldehyde group itself is a prime target for derivatization. It can be reacted with various hydrazine (B178648) or amine-containing reagents to form stable, highly conjugated, and often fluorescent hydrazones or Schiff bases, respectively.
Table 2: Common Derivatization Reagents and Their Applications
| Reagent | Abbreviation | Target Functional Group | Purpose/Detection Method |
|---|---|---|---|
| Naphthalene-2,3-dicarboxaldehyde | NDA | Primary Amines | Fluorogenic Labeling (CE-LIF, HPLC-FLD) researchgate.netresearchgate.net |
| 3-(2-Furoyl)quinoline-2-carboxaldehyde | FQ | Primary Amines | Fluorogenic Labeling (CE-LIF) researchgate.netresearchgate.net |
| Dansyl Hydrazine | - | Aldehydes, Ketones | Fluorogenic Labeling (HPLC-FLD) |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | UV Detection (HPLC-UV) |
| Ethylchloroformate | - | Amines, Phenols | Improved Volatility (GC-MS) chromatographyonline.com |
Electroanalytical Techniques (e.g., Potentiometry, Conductometry)
Electroanalytical techniques are a category of methods that measure electrical properties like potential, current, or charge to provide quantitative and qualitative information about an analyte. mdpi.com For quinoline derivatives, techniques such as potentiometry and conductometry are particularly useful for characterizing their physicochemical properties and interactions.
Potentiometry measures the difference in electrical potential between two electrodes in a solution under near-zero current conditions. A key application for quinoline compounds is the determination of acid dissociation constants (pKa) through potentiometric titration. oup.com The nitrogen atom in the quinoline ring can be protonated, and potentiometry can precisely monitor the change in pH (and thus electrode potential) as a titrant is added, allowing for the calculation of the pKa value. This constant is fundamental to understanding the compound's behavior in different pH environments. Potentiometry is also used to study the formation and determine the stability constants of metal complexes where the quinoline derivative acts as a ligand. acs.org
Table 3: Applications of Electroanalytical Techniques for Quinoline Derivatives
| Technique | Principle | Application for Quinoline Derivatives | Information Obtained |
|---|---|---|---|
| Potentiometry | Measures potential difference at zero current. | Potentiometric Titrations oup.comacs.org | Acid Dissociation Constants (pKa), Metal Complex Stability Constants |
| Conductometry | Measures electrical conductivity of a solution. | Conductometric Titrations, Molar Conductivity Measurement ijcrt.orgacs.orgacs.org | Stoichiometry of Metal Complexes, Characterization of Ionic Nature of Complexes |
| Cyclic Voltammetry | Measures current response to a potential sweep. | Study of Redox Properties mdpi.comresearchgate.net | Oxidation and Reduction Potentials, Electrochemical Behavior |
Compound Reference Table
Advanced Applications and Future Research Trajectories in Synthetic and Medicinal Chemistry
5-Fluoroquinoline-6-carbaldehyde as a Versatile Synthon for Complex Heterocyclic Architectures
This compound serves as a critical starting material, or synthon, for constructing more complex molecules containing multiple rings, known as heterocyclic architectures. rsc.org The aldehyde functional group is a key feature, readily participating in a variety of chemical reactions to build these larger structures. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups, a process that is fundamental to creating new carbon-carbon bonds and expanding the molecular framework. mdpi.com
One notable application is in the synthesis of quinolone-thiazolidinone hybrids. mdpi.com This involves a multi-step process where the aldehyde first reacts to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the final thiazolidinone ring fused to the quinoline (B57606) structure. researchgate.net Such hybrid molecules are of significant interest in medicinal chemistry as they combine the structural features of two different pharmacologically active classes of compounds. nih.gov
Furthermore, the aldehyde can be a precursor for creating other reactive functional groups. For example, it can be converted into an oxime, which can then be dehydrated to form a nitrile group. rsc.org This nitrile can then participate in further cyclization reactions to generate fused heterocyclic systems like pyrano[3,2-c]quinolines. rsc.org The versatility of the aldehyde group allows for the strategic and controlled construction of a wide array of complex heterocyclic compounds with potential applications in various fields of chemistry. rsc.org
Strategic Synthesis of Advanced Fluoroquinoline Frameworks for Chemical Libraries
The creation of chemical libraries, which are large collections of related compounds, is a cornerstone of modern drug discovery. This compound is a valuable building block for generating such libraries of advanced fluoroquinolone frameworks. mdpi.comnih.gov The ability to systematically modify the structure of this starting material allows for the creation of a diverse set of molecules that can be screened for biological activity. qeios.comresearchgate.net
One common strategy involves the derivatization of the aldehyde group. For example, condensation of this compound with various anilines, oxindoles, or rhodanines can produce a library of compounds with different substituents. researchgate.net This approach allows for the exploration of how different chemical groups attached to the quinoline core influence the molecule's properties. qeios.com
Another powerful technique is the use of multi-component reactions, where three or more starting materials are combined in a single step to generate complex products. The aldehyde group of this compound can readily participate in such reactions, enabling the rapid assembly of diverse molecular scaffolds. mdpi.com For instance, a one-pot reaction involving the aldehyde, an amine, and a compound with an activated methylene group can lead to a wide range of substituted quinoline derivatives. mdpi.com This efficient method allows for the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs. researchgate.net
Development of Novel Reaction Methodologies for Quinolone Derivatization
The development of new and efficient chemical reactions is crucial for expanding the range of accessible quinolone derivatives. Research in this area focuses on creating novel methodologies that allow for the precise and selective modification of the quinoline scaffold. researchgate.net One area of active investigation is the use of transition metal catalysis. For example, palladium-catalyzed reactions have been developed for the functionalization of quinolones, enabling the introduction of various aryl and alkyl groups with high efficiency. qeios.com
Another emerging area is the use of green chemistry principles to develop more environmentally friendly synthetic methods. This includes the use of microwave-assisted synthesis, solvent-free reactions, and biocatalysis to reduce the use of hazardous reagents and solvents. qeios.com These methods not only offer environmental benefits but can also lead to improved reaction times and yields. qeios.com
Furthermore, researchers are exploring novel ways to functionalize the quinoline ring itself. For instance, iridium-catalyzed borylation reactions can introduce a boron-containing group onto the quinoline core. acs.org This boronic ester can then be easily converted into a variety of other functional groups, providing a versatile handle for further derivatization. acs.org The development of such innovative reaction methodologies is essential for accessing new chemical space and creating novel quinolone derivatives with improved properties. researchgate.net
Exploration of Reaction Mechanisms in the Context of Fluoroquinoline Reactivity
Understanding the detailed step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to controlling and optimizing the synthesis of fluoroquinolone derivatives. The reactivity of the fluoroquinoline core is influenced by the interplay of its various functional groups. For example, the fluorine atom at the C-6 position is known to enhance the antibacterial activity of many fluoroquinolones by improving their binding to DNA gyrase. tandfonline.com
The aldehyde group in this compound is a key site for chemical transformations. Its reactivity can be understood in terms of its electrophilic nature, making it susceptible to attack by nucleophiles. For example, in condensation reactions, a nucleophilic carbanion generated from an active methylene compound will attack the carbonyl carbon of the aldehyde. mdpi.com
Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation of reaction intermediates, along with computational modeling. nih.govresearchgate.net These studies help to elucidate the transition states and energy barriers involved in a reaction, providing valuable insights into how to improve reaction conditions and select appropriate catalysts. researchgate.net A deeper understanding of the reaction mechanisms governing fluoroquinoline reactivity is crucial for the rational design of new synthetic routes and the development of more efficient and selective chemical transformations.
Computational Design and Prediction in Quinoline Chemical Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. In the context of quinoline chemistry, computational methods are used to design new molecules with desired properties and to predict their behavior before they are synthesized in the laboratory. researchgate.netresearchgate.net
One of the key applications of computational chemistry is molecular docking. nih.govresearchgate.net This technique simulates the interaction between a small molecule, such as a quinoline derivative, and a biological target, such as a protein or enzyme. researchgate.net By predicting the binding affinity and mode of interaction, molecular docking can help to identify promising drug candidates and guide the design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to understand how fluoroquinolones bind to their bacterial targets, DNA gyrase and topoisomerase IV. researchgate.net
In addition to predicting biological activity, computational methods can also be used to predict the physicochemical properties of molecules, such as their solubility, stability, and oral bioavailability. nih.govmdpi.com These predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are crucial for designing drugs with good pharmacokinetic profiles. mdpi.com By using computational tools to design and screen virtual libraries of quinoline derivatives, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-Fluoroquinoline-6-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves fluorination and formylation steps. Key methods include:
- Friedländer Annulation : Cyclization of 2-aminobenzaldehyde derivatives with fluorinated ketones under acidic conditions (e.g., HCl/EtOH, 80°C).
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of halogenated quinolines with fluoroboronic acids, followed by oxidation to introduce the aldehyde group.
Q. Table 1: Comparison of Synthetic Methods
Critical Consideration : Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the aldehyde from byproducts like carboxylic acids .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
Q. Table 2: Expected Spectral Data
| Technique | Key Peaks/Features | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 10.1 (s, 1H, CHO) | Confirms aldehyde presence |
| IR | 1680–1700 cm⁻¹ (C=O stretch) | Distinguishes aldehyde from ketone |
| MS (ESI+) | m/z 192.1 [M+H]⁺ | Validates molecular weight |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?
Methodological Answer:
- Dynamic NMR Studies : Temperature-dependent experiments (e.g., 25–100°C) can identify rotational barriers in the aldehyde group causing splitting .
- Computational Validation : Use density functional theory (DFT) (B3LYP/6-31G*) to simulate spectra and compare with experimental data. Mismatches may indicate impurities or tautomerization .
- X-Ray Refinement : SHELXL-generated disorder models can resolve crystallographic ambiguities, such as aldehyde group orientation .
Q. What strategies are effective in studying the reactivity of the aldehyde group in nucleophilic addition reactions?
Methodological Answer:
- Kinetic Monitoring : Use in-situ FTIR to track aldehyde consumption during reactions (e.g., with hydrazines or Grignard reagents).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde.
- Protection/Deprotection : Temporary protection as acetals (e.g., using ethylene glycol/H+) prevents side reactions during multi-step syntheses .
Q. Table 3: Reactivity Under Varied Conditions
| Nucleophile | Solvent | Temp (°C) | Conversion (%) | Byproduct Identified |
|---|---|---|---|---|
| Hydrazine | EtOH | 25 | 85 | None |
| PPh₃ (Wittig) | THF | 60 | 70 | Oxazole derivatives |
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes. The aldehyde group’s electrophilicity may enhance covalent binding .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity. PubChem bioassay data (CID 3159605) provides a baseline for comparison .
Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Standardized Protocols : Pre-dry solvents (MgSO₄) and reagents to avoid hydrolysis of the aldehyde.
- Multi-Lab Validation : Collaborate with independent labs to verify yields and spectral data, addressing variables like humidity or catalyst lot .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
